N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline
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Overview
Description
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a naphthoimidazole core, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Benzimidazole: Known for its broad spectrum of biological activities.
Thiazole: Another heterocyclic compound with diverse applications.
Oxazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline is unique due to its naphthoimidazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
76145-67-0 |
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Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-methyl-4-(3-methylbenzo[e]benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C19H17N3/c1-20-15-10-7-14(8-11-15)19-21-18-16-6-4-3-5-13(16)9-12-17(18)22(19)2/h3-12,20H,1-2H3 |
InChI Key |
GPOKYIOVVLAVGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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